molecular formula C11H6ClF3O2S2 B8303374 2-Chlorosulfonyl-5-[4-(trifluoromethyl)phenyl]thiophene

2-Chlorosulfonyl-5-[4-(trifluoromethyl)phenyl]thiophene

Cat. No. B8303374
M. Wt: 326.7 g/mol
InChI Key: ZSPLQENZCZITJG-UHFFFAOYSA-N
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Patent
US06333324B1

Procedure details

A mixture of sodium 5-(4-trifluoromethylphenyl)thiophene sulfonate (1.50 g) and DMF (498 mg) in thionyl chloride (7.5 ml) was stirred for 2 hours at 50° C. The mixture was concentrated and partitioned between AcOEt and 3% aqueous sodium bicarbonate. The organic layer was separated, washed with 3% aqueous NaHCO3 solution and brine, dried over sodium sulfate and evaporated in vacuo after filtration to give 1.39 g of 5-(4-trifluoromethylphenyl)thiophene-2-sulfonylchloride as a solid.
Name
sodium 5-(4-trifluoromethylphenyl)thiophene sulfonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]([S:14]([O-])(=[O:16])=[O:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[Na+].CN(C=O)C.S(Cl)([Cl:28])=O>>[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]([S:14]([Cl:28])(=[O:16])=[O:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
sodium 5-(4-trifluoromethylphenyl)thiophene sulfonate
Quantity
1.5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(S1)S(=O)(=O)[O-])(F)F.[Na+]
Name
Quantity
498 mg
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between AcOEt and 3% aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 3% aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(S1)S(=O)(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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